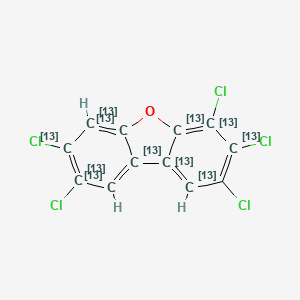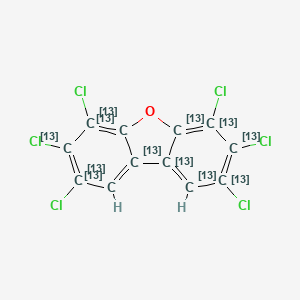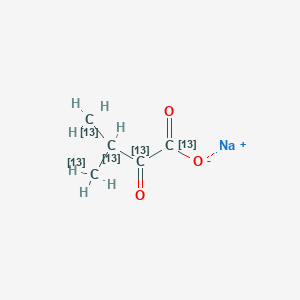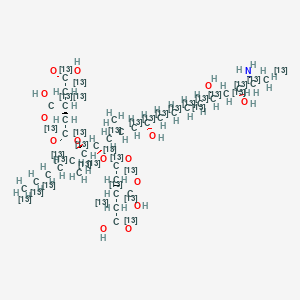
2-Bromo-5-chloroisonicotinonitrile
Übersicht
Beschreibung
2-Bromo-5-chloroisonicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a halogenated derivative of isonicotinonitrile and has been found to have a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chloroisonicotinonitrile is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-Bromo-5-chloroisonicotinonitrile has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Bromo-5-chloroisonicotinonitrile in lab experiments is its high potency and low toxicity profile. This makes it an ideal candidate for testing the efficacy of new drugs and treatments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Bromo-5-chloroisonicotinonitrile. One potential area of focus is the development of new drugs that are based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in other areas of medicine. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-Bromo-5-chloroisonicotinonitrile involves the reaction of 2-amino-5-chloropyridine with bromine in the presence of a suitable solvent. This reaction results in the formation of 2-Bromo-5-chloroisonicotinonitrile as a white crystalline solid with a melting point of 109-111°C. The yield of this reaction is typically high, making it an efficient and cost-effective method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloroisonicotinonitrile has been extensively studied in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-bromo-5-chloropyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOGHVHTHIDBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280511 | |
| Record name | 2-Bromo-5-chloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloroisonicotinonitrile | |
CAS RN |
1211537-53-9 | |
| Record name | 2-Bromo-5-chloro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















